molecular formula C12H6Br2O B1583084 3,7-Dibromo-dibenzofuran CAS No. 67019-91-4

3,7-Dibromo-dibenzofuran

Cat. No. B1583084
CAS RN: 67019-91-4
M. Wt: 325.98 g/mol
InChI Key: GBCYJXFJGQKMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088368B2

Procedure details

To a suspension of 4,4′-Dibromo-2′-methoxy-biphenyl-2-ylamine (3.5 g, 9.8 mmol) in H2SO4 (2.4 g) and water (8.5 ml) at 0° C. was added slowly a solution of NaNO2 (682 mg, 9.8 mmol) in water (9 ml). The mixture was stirred at 0° C. for 2 hours. Urea (1.2 g, 20 mmol) was added and the mixture was stirred for 12 hours. The mixture was diluted with water and was heated at 70° C. for 24 hours. The mixture was cooled to 25° C. and was filtered. The collected solid was re-crystallized from benzene/methanol to give 3,7-dibromo-dibenzofuran (2.27 g).
Name
4,4′-Dibromo-2′-methoxy-biphenyl-2-ylamine
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Name
Quantity
682 mg
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][C:9]=2[O:15]C)=[C:4](N)[CH:3]=1.N([O-])=O.[Na+].NC(N)=O>OS(O)(=O)=O.O>[Br:14][C:11]1[CH:12]=[CH:13][C:8]2[C:5]3[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][C:6]=3[O:15][C:9]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
4,4′-Dibromo-2′-methoxy-biphenyl-2-ylamine
Quantity
3.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1=C(C=C(C=C1)Br)OC)N
Name
Quantity
2.4 g
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
8.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
682 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 70° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The collected solid was re-crystallized from benzene/methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC2=C(OC3=C2C=CC(=C3)Br)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.